SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR). It is a non-xanthine heterocyclic compound, distinguishing it from traditional adenosine receptor antagonists like caffeine and theophylline. [] SCH 58261's high selectivity for A2ARs over other adenosine receptor subtypes makes it a valuable tool in scientific research to investigate the role of A2ARs in various biological processes. []
SCH 58261 was developed as part of a series of compounds aimed at exploring the therapeutic potential of adenosine A2A receptor antagonism. It belongs to the class of pyrazolo[4,3-e]pyrimidines and is characterized by its specific binding affinity to the A2A receptor subtype. Its classification as a non-xanthine antagonist distinguishes it from other adenosine receptor modulators that are derived from xanthine structures.
The synthesis of SCH 58261 has been documented in various studies, with methods focusing on the formation of the pyrazolo[4,3-e]pyrimidine core structure. A typical synthetic route involves:
Technical parameters such as reaction temperatures, solvents (often dimethyl sulfoxide or ethanol), and purification methods (e.g., chromatography) are critical for optimizing yield and purity.
The molecular structure of SCH 58261 can be represented as follows:
X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to elucidate its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
SCH 58261 participates in several chemical reactions primarily involving:
The mechanism of action of SCH 58261 involves selective antagonism at the adenosine A2A receptors. Upon binding to these receptors, SCH 58261 inhibits the downstream signaling pathways typically activated by adenosine, which include:
In vivo studies have demonstrated that SCH 58261 can ameliorate motor deficits in animal models of Parkinson's disease, underscoring its potential therapeutic applications.
The physical and chemical properties of SCH 58261 include:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed for characterization.
SCH 58261 has significant implications in scientific research and potential therapeutic contexts:
SCH 58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine) functions as a potent and selective competitive antagonist at adenosine A₂A receptors (A₂AR). Binding studies demonstrate competitive inhibition kinetics, where SCH 58261 displaces the selective A₂AR agonist [³H]CGS 21680 in saturation experiments on rat and bovine striatal membranes. This competitive nature is evidenced by concentration-dependent rightward shifts in agonist concentration-response curves without suppression of maximal response, consistent with surmountable antagonism. In functional assays, SCH 58261 antagonizes A₂AR-mediated effects, including CGS 21680-induced porcine coronary artery relaxation (pA₂ = 9.5) and inhibition of rabbit platelet aggregation (pA₂ = 7.9), confirming reversible receptor blockade [5] [8]. Its binding affinity for the A₂AR is exceptionally high, with a reported Ki value of 1.3 nM in human receptors and 2.0–2.3 nM in rat/bovine tissues [5] [8].
SCH 58261 exhibits remarkable selectivity for A₂AR over other adenosine receptor subtypes, a critical feature underpinning its utility as a pharmacological tool and therapeutic candidate. Quantitative binding profiles reveal the following selectivity ratios:
This selectivity profile was established using radioligand binding assays with subtype-specific probes: [³H]CHA for A₁ receptors, [³H]NECA in the presence of A₁ blockers for A₂B, and [¹²⁵I]AB-MECA for A₃ receptors. SCH 58261 (at concentrations ≤1 µM) shows negligible affinity for non-adenosinergic receptors, including dopamine (D₁, D₂), serotonin (5-HT₁, 5-HT₂), muscarinic (M₁, M₂), adrenergic (α₁, α₂, β₁), NMDA, benzodiazepine, and μ-opioid receptors [8]. The molecular basis for this selectivity involves specific interactions within the orthosteric binding pocket of the A₂AR, particularly with residues in transmembrane helices 3, 6, and 7, which differ across adenosine receptor subtypes.
Table 1: Selectivity Profile of SCH 58261 at Adenosine Receptor Subtypes
Receptor Subtype | Radioligand Used | Kᵢ Value (nM) | Selectivity Ratio (vs. A₂A) |
---|---|---|---|
A₂A | [³H]CGS 21680 | 1.3 – 2.3 | 1 (Reference) |
A₁ | [³H]CHA | ~420 | 323 |
A₂B | [³H]NECA* | ~69 | 53 |
A₃ | [¹²⁵I]AB-MECA | >1,000 | >100 |
NECA binding assessed with A₁ blockade [5] [8].
The high affinity and selectivity of SCH 58261 for A₂AR make it an ideal radioligand for autoradiographic mapping of receptor distribution in the brain. When tritiated ([³H]-SCH 58261), it enables precise visualization of A₂AR density in striatal and extrastriatal regions. Key applications include:
Table 2: Applications of SCH 58261 in Radioligand Studies of Striatal Pathways
Application | Experimental Model | Key Finding | Reference |
---|---|---|---|
Receptor Mapping | Rat Brain Sections | Highest density in striatum; low in cortex/hippocampus | [8] |
Co-localization with D₂R | Striatopallidal Neurons | ~90% of A₂AR⁺ neurons co-express D₂R and enkephalin | [4] |
Parkinson’s Model Plasticity | 6-OHDA-Lesioned Rat Striatum | ↑A₂AR density in denervated striatum (30-50%) | [4] |
Antipsychotic Modulation | Haloperidol/Clozapine-Treated Rats | SCH 58261 blocks c-Fos in accumbens & striatum | [7] |
SCH 58261’s utility extends to positron emission tomography (PET) probe development, where carbon-11 or fluorine-18 labeled derivatives are synthesized for non-invasive imaging of A₂AR occupancy in neurological disorders [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7